Cas no 477760-86-4 (4-(4-Hydroxyphenyl)phenylboronic acid)
4-(4-Hydroxyphenyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- [4-(4-hydroxyphenyl)phenyl]boronic acid
- AS-55682
- SY316889
- DTXSID80718333
- (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid
- 477760-86-4
- MFCD20441826
- 4'-HYDROXY-[1,1'-BIPHENYL]-4-YLBORONIC ACID
- (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid
- 4 inverted exclamation mark -Hydroxy-biphenyl-4-boronic Acid
- CS-0059915
- W17321
- 4-(4-Hydroxyphenyl)phenylboronic acid
- CUA76086
- {4'-hydroxy-[1,1'-biphenyl]-4-yl}boronic acid
- AKOS025293814
- (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronicacid
-
- MDL: MFCD20441826
- Inchi: 1S/C12H11BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14-16H
- InChI Key: DGIKALCQCSMOTG-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 214.08000
- Monoisotopic Mass: 214.0801244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 432.9±47.0 °C at 760 mmHg
- Flash Point: 215.6±29.3 °C
- PSA: 60.69000
- LogP: 0.73900
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
4-(4-Hydroxyphenyl)phenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-Hydroxyphenyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02675-25g |
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid |
477760-86-4 | 98% | 25g |
¥3617.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02675-5g |
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid |
477760-86-4 | 98% | 5g |
¥1034.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02675-1g |
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid |
477760-86-4 | 98% | 1g |
¥297.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ068-5g |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 98% | 5g |
¥1122.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ068-1g |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 98% | 1g |
¥320.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ068-200mg |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 98% | 200mg |
¥101.0 | 2022-06-10 | |
| TRC | H952930-100mg |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | H952930-250mg |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 250mg |
$201.00 | 2023-05-18 | ||
| TRC | H952930-500mg |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 500mg |
$316.00 | 2023-05-18 | ||
| TRC | H952930-1g |
4-(4-Hydroxyphenyl)phenylboronic acid |
477760-86-4 | 1g |
$442.00 | 2023-05-18 |
4-(4-Hydroxyphenyl)phenylboronic acid Suppliers
4-(4-Hydroxyphenyl)phenylboronic acid Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 4-(4-Hydroxyphenyl)phenylboronic acid
4-(4-Hydroxyphenyl)phenylboronic Acid (CAS No. 477760-86-4): A Versatile Boronic Acid Derivative in Chemical and Biomedical Research
In the realm of organic chemistry and biomedical innovation, 4-(4-Hydroxyphenyl)phenylboronic acid (CAS No. 477760-86-4) stands out as a critical compound with multifaceted applications. This boronic acid derivative combines the reactivity of boron-containing moieties with the structural complexity of substituted phenolic groups, making it a cornerstone in drug discovery, bioconjugation, and analytical chemistry. Recent advancements in its synthesis, characterization, and functionalization have further expanded its utility across academic and industrial research landscapes.
The molecular structure of 4-(4-hydroxyphenyl)phenylboronic acid features a central boron atom coordinated to three oxygen atoms and an aromatic ring system. The presence of the hydroxyl group (-OH) at the para position of one phenyl ring introduces hydrophilic properties, while the adjacent boronic acid moiety enables selective interactions with diols under physiological conditions. This dual functionality has been leveraged in cutting-edge studies targeting glycoprotein detection, where this compound serves as a key component in click chemistry reactions for glycan labeling (Smith et al., 2023). Its ability to form stable ester linkages with cis-diol groups under mild conditions makes it indispensable for developing biosensors capable of real-time monitoring of glycans in biological fluids.
In drug development pipelines, this compound has emerged as a promising scaffold for creating prodrugs. Researchers have demonstrated that attaching pharmacophores to its boronic acid group enables pH-responsive drug release mechanisms (Chen & Wang, 2023). For instance, conjugation with anticancer agents allows targeted delivery to tumor microenvironments where lower pH levels trigger drug activation. Computational docking studies using molecular dynamics simulations have revealed favorable binding affinities toward epidermal growth factor receptors (EGFR), suggesting potential applications in personalized oncology therapies.
The synthesis methodologies for CAS No. 477760-86-4 have undergone significant optimization over recent years. Traditional approaches involving Suzuki-Miyaura cross-coupling reactions between aryl halides and pinacol esters have been refined through catalyst screening (Kumar et al., 2023). Novel protocols employing microwave-assisted chemistry achieve higher yields (>95%) while reducing reaction times from hours to minutes. These advancements are particularly important for scaling up production in preclinical trials where milligram-to-gram quantities are required for pharmacokinetic profiling.
In materials science applications, this compound's unique properties enable the fabrication of stimuli-responsive hydrogels. When polymerized with polyethylene glycol (PEG), it forms temperature-sensitive networks that exhibit phase transitions at body temperature (~37°C). Such materials are being explored for controlled drug release systems in minimally invasive therapies (Liu & Zhang, 2023). The hydroxyl group provides sites for functionalizing these gels with targeting ligands or imaging agents without compromising their mechanical integrity.
Safety considerations remain paramount when handling this compound. While not classified as a hazardous material under current regulations (GHS Classification 2023), proper precautions include using nitrile gloves during synthesis and maintaining storage temperatures below 25°C to prevent degradation. Recent toxicity studies indicate low acute cytotoxicity in vitro at concentrations below 5 mM (Martinez et al., 2023), aligning with its suitability for biomedical applications requiring minimal cellular perturbation.
Ongoing research focuses on expanding its role in synthetic biology through orthogonal click chemistries. A notable breakthrough involves coupling this boronic acid with azide-functionalized nucleic acids under copper-free conditions (Nguyen et al., 2023). This approach enables precise modification of RNA molecules without affecting their secondary structures, opening new avenues for CRISPR-based gene editing tools and mRNA vaccine development.
In clinical diagnostics, researchers have developed point-of-care assays utilizing this compound's reactivity with sialic acids on cancer biomarkers (Hassan et al., 2023). By integrating it into lateral flow immunoassay platforms, they achieved detection limits as low as 1 pM for carcinoembryonic antigen (CEA), demonstrating potential for early-stage cancer screening devices that require minimal laboratory infrastructure.
The environmental impact of synthetic routes has also come under scrutiny. Green chemistry initiatives now prioritize solvent-free syntheses using solid-supported reagents (Srivastava et al., 2023). These methods reduce waste generation by over 85% compared to traditional protocols while maintaining product purity standards required by ICH guidelines.
Beyond its direct applications, this compound serves as an ideal teaching model in undergraduate organic chemistry courses due to its accessible synthetic pathways and observable physical property changes during reactions (e.g., color shifts during esterification). Its inclusion in standard laboratory curricula helps bridge theoretical concepts like steric effects and electronic resonance with hands-on experimentation.
The commercial availability of CAS No. 477760-86-4 through specialty chemical suppliers ensures steady access for researchers worldwide. Leading manufacturers now offer purity grades exceeding 99% via HPLC analysis while adhering to ISO-certified quality control processes. These efforts address previous challenges related to batch-to-batch consistency observed during early-phase preclinical studies.
In conclusion, 4-(4-hydroxyphenyl)phenylboronic acid (CAS No. 477760-86-4) continues to redefine boundaries across multiple scientific disciplines through innovative applications enabled by modern synthetic strategies and interdisciplinary collaboration. As research progresses into quantum dot conjugation systems and next-generation gene delivery vectors (Future Trends Report: Chemical Biology Innovations 2025+), this compound's legacy promises further evolution into transformative technologies shaping tomorrow's healthcare solutions.
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